

Spectroscopic Characterization of 2,3-Diethylaniline: A Technical Guide

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Compound of Interest

Compound Name: 2,3-Diethylaniline

Cat. No.: B2634724

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Introduction

2,3-Diethylaniline is an aromatic amine of interest in various fields of chemical research and development. A thorough understanding of its molecular structure and purity is essential for its application. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are pivotal for the structural elucidation and characterization of this compound. This technical guide provides a detailed overview of the expected spectroscopic data for **2,3-diethylaniline** and the experimental protocols for their acquisition. While publicly available experimental spectra for **2,3-diethylaniline** are limited, this guide presents predicted data based on the analysis of analogous compounds and fundamental spectroscopic principles.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **2,3-diethylaniline**. These predictions are derived from the known spectral characteristics of similar molecules, including other diethylaniline isomers and related aromatic amines.

Table 1: Predicted ^1H NMR Spectral Data for **2,3-Diethylaniline**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~6.9 - 7.2	Triplet	1H	Aromatic H (C5-H)
~6.6 - 6.8	Doublet	1H	Aromatic H (C6-H)
~6.5 - 6.7	Doublet	1H	Aromatic H (C4-H)
~3.5 - 4.0	Broad Singlet	2H	-NH ₂
~2.5 - 2.8	Quartet	2H	Ar-CH ₂ -CH ₃ (C2)
~2.3 - 2.6	Quartet	2H	Ar-CH ₂ -CH ₃ (C3)
~1.1 - 1.3	Triplet	3H	Ar-CH ₂ -CH ₃ (C2)
~1.0 - 1.2	Triplet	3H	Ar-CH ₂ -CH ₃ (C3)

Table 2: Predicted ¹³C NMR Spectral Data for **2,3-Diethylaniline**

Chemical Shift (δ , ppm)	Assignment
~145	C1
~138	C2
~135	C3
~127	C5
~118	C6
~115	C4
~25	Ar-CH ₂ -CH ₃ (C2)
~23	Ar-CH ₂ -CH ₃ (C3)
~14	Ar-CH ₂ -CH ₃ (C2)
~13	Ar-CH ₂ -CH ₃ (C3)

Table 3: Predicted IR Absorption Bands for **2,3-Diethylaniline**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3300	Medium, Doublet	N-H stretch (asymmetric and symmetric)
3100 - 3000	Medium	Aromatic C-H stretch
2970 - 2850	Strong	Aliphatic C-H stretch
1620 - 1580	Strong	C=C aromatic ring stretch
1520 - 1450	Medium	C=C aromatic ring stretch
1380 - 1365	Medium	C-H bend (methyl)
1300 - 1250	Strong	C-N stretch
850 - 750	Strong	Aromatic C-H out-of-plane bend

Table 4: Predicted Mass Spectrometry Fragmentation for **2,3-Diethylaniline**

m/z	Relative Intensity	Assignment
149	High	[M] ⁺ (Molecular Ion)
134	High	[M - CH ₃] ⁺
120	Medium	[M - C ₂ H ₅] ⁺
106	Medium	[M - C ₃ H ₇] ⁺
91	Low	[C ₇ H ₇] ⁺ (Tropylium ion)
77	Low	[C ₆ H ₅] ⁺ (Phenyl ion)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a liquid aromatic amine like **2,3-diethylaniline**.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **2,3-diethylaniline** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube. The choice of solvent depends on the solubility of the analyte and the desired chemical shift window.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- ^1H NMR Acquisition:
 - Pulse Sequence: Standard single-pulse experiment.
 - Spectral Width: Typically 0-12 ppm.
 - Number of Scans: 16 to 64 scans, depending on the sample concentration.
 - Relaxation Delay: 1-5 seconds.
 - Temperature: Room temperature (e.g., 298 K).
- ^{13}C NMR Acquisition:
 - Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Spectral Width: Typically 0-220 ppm.
 - Number of Scans: 1024 or more scans due to the lower natural abundance of ^{13}C .
 - Relaxation Delay: 2-5 seconds.

2. Infrared (IR) Spectroscopy

- Sample Preparation (Neat Liquid): Place a drop of neat **2,3-diethylaniline** between two salt plates (e.g., NaCl or KBr) to form a thin liquid film.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Spectral Range: $4000\text{-}400\text{ cm}^{-1}$.

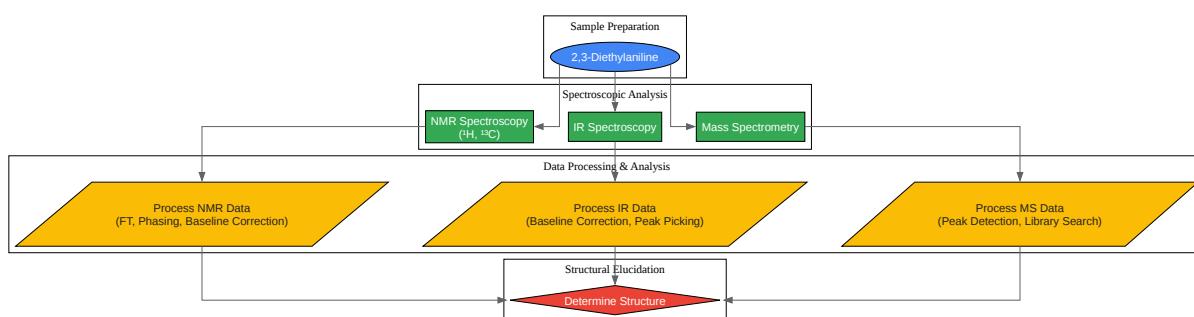
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans.
- Background: A background spectrum of the clean, empty salt plates should be recorded and subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

- Sample Introduction: For a volatile liquid like **2,3-diethylaniline**, direct injection or infusion via a syringe pump into the ion source is suitable. Alternatively, coupling with Gas Chromatography (GC-MS) can be used for separation and identification.
- Instrumentation: A mass spectrometer with an appropriate ionization source, typically Electron Ionization (EI) for this type of compound.
- Data Acquisition (EI-MS):
 - Ionization Energy: Standard 70 eV.
 - Mass Range: Scan from m/z 40 to 300.
 - Source Temperature: Typically 200-250 °C.
 - Scan Speed: Dependant on the instrument, but typically 1-2 scans per second.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound like **2,3-diethylaniline**.



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Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of an organic compound.

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